

# Nazartinib in EGFR-Mutated NSCLC: Application Note on Trial Design and PFS Analysis

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Nazartinib

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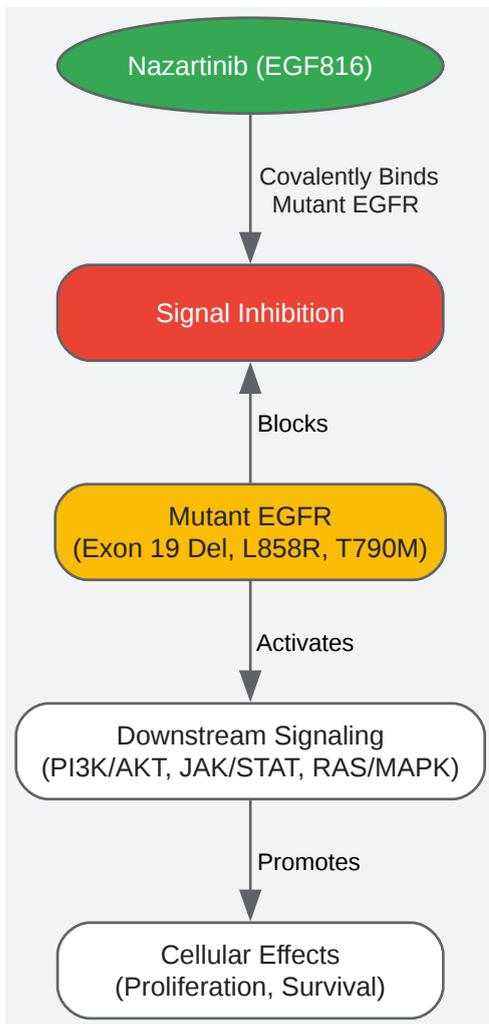
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## Compound Overview and Mechanism of Action

**Nazartinib** (also known as EGF816) is a third-generation, mutant-selective, covalent epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) [1]. It was designed to selectively inhibit both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the Thr790Met (T790M) resistance mutation, which is identified in approximately 60% of tumors that develop resistance to first- and second-generation EGFR-TKIs [1]. Its development aimed to address a significant unmet need in the treatment of NSCLC with specific EGFR mutations.

The following diagram illustrates the targeted signaling pathway and proposed mechanism of action for **nazartinib**.



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## Clinical Trial Protocol and PFS Analysis Plan

This section details the clinical trial design as outlined in the identified study protocol, which serves as the basis for the intended PFS analysis [1].

### Study Design Summary

- **Trial Title:** A Prospective, Multicenter, Open-Label Trial on the Clinical Efficacy and Safety of **Nazartinib** in Patients with EGFR-Mutated NSCLC.
- **Objective:** To evaluate the clinical efficacy and safety of **nazartinib** compared to other chemotherapeutic agents in patients with EGFR-mutated NSCLC [1].

- **Primary Endpoint:** Overall Response Rate (ORR) [1].
- **Key Secondary Endpoints:** Progression-Free Survival (PFS), Time to Response, Overall Survival (OS), and Adverse Events [1].

Table 1: Key Trial Design Parameters

| Parameter                   | Description  |
|-----------------------------|--|
| Study Type                  | Prospective, Randomized, Multicenter, Open-label [1]                 |
| Patient Population          | 78 patients with histologically diagnosed EGFR-mutated NSCLC [1]     |
| Randomization               | 1:1 randomization (n=39 per group) [1]                               |
| Intervention (Experimental) | Nazartinib (150 mg/day, orally) [1]                                  |
| Control                     | Erlotinib (150 mg/day, orally) or Gefitinib (250 mg/day, orally) [1] |
| Treatment Duration          | 28-day cycles [1]  |
| Planned Follow-up           | At least 24 weeks [1]  |

## Patient Population and Key Assessments

- **Inclusion Criteria:** Included patients with histologically or cytologically confirmed, locally advanced or metastatic NSCLC; an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2; at least one measurable lesion per RECIST 1.1; confirmed EGFR mutation; and willingness to provide informed consent [1].
- **Exclusion Criteria:** Included the presence or history of another malignancy; history of interstitial lung disease; clinically significant uncontrolled heart disease; severe liver or kidney impairment; and known active Hepatitis B, Hepatitis C, or HIV infection [1].
- **Tumor Assessment:** Tumor imaging was to be performed at baseline and throughout the study, with response assessed according to RECIST 1.1 guidelines [1]. The Blinded Independent Review Committee (BIRC) assessment was planned for the primary outcome of ORR [1].
- **Statistical Analysis:** Statistical analyses were planned to be performed using IBM SPSS software (version 24.0). The Kaplan-Meier method was intended to be used for the analysis of time-to-event endpoints, including PFS and OS [1].

## Methodology for Progression-Free Survival Analysis

Progression-free survival is a crucial endpoint in oncology trials, defined as the time from randomization until objective tumor progression or death from any cause [2]. The Kaplan-Meier method is the standard for such time-to-event analysis, as it properly accounts for censored data—patients who have not experienced an event by the time of data cutoff or are lost to follow-up [2].

### Data Collection and Preparation

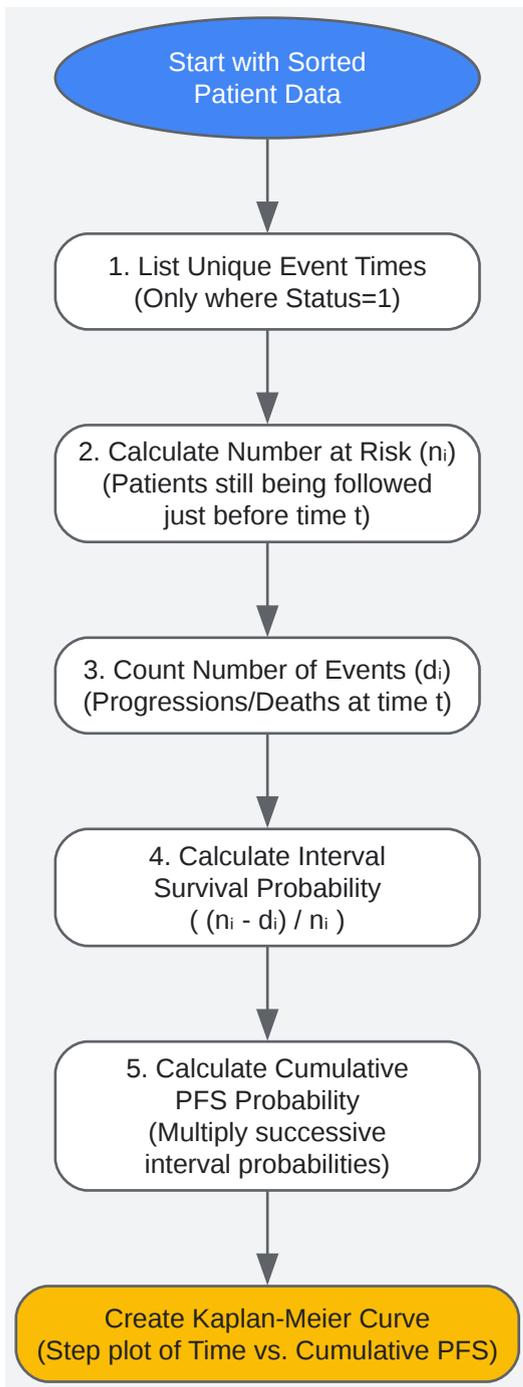
For a PFS analysis, data must be structured with the following core variables for each patient [2]:

- **Patient ID:** A unique identifier.
- **Time to Event:** The time from start of treatment until progression, death, or last known follow-up (typically in months or weeks).
- **Event Status:** A binary indicator (1 for progression/death; 0 for censored).

Data should be sorted in ascending order by the "Time to Event" column before analysis [2].

### Constructing the Kaplan-Meier Table

The analysis involves building a calculation table. The following workflow outlines the steps for creating this table and the subsequent statistical curve.



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Table 2: Kaplan-Meier Calculation Table Template

| Time (t) | Number at Risk (ni) | Number of Events (di) | Interval Survival | Cumulative PFS (S(t)) |
|----------|---------------------|-----------------------|-------------------|-----------------------|
| 0        | Total N             | 0                     | 1.00              | 1.00                  |

| Time (t)       | Number at Risk (n <sub>i</sub> ) | Number of Events (d <sub>i</sub> ) | Interval Survival | Cumulative PFS (S(t))             |
|----------------|----------------------------------|------------------------------------|-------------------|-----------------------------------|
| t <sub>1</sub> | n <sub>1</sub>                   | d <sub>1</sub>                     | $(n_1 - d_1)/n_1$ | $1.00 \times [(n_1 - d_1)/n_1]$   |
| t <sub>2</sub> | n <sub>2</sub>                   | d <sub>2</sub>                     | $(n_2 - d_2)/n_2$ | $S(t_1) \times [(n_2 - d_2)/n_2]$ |
| ...            | ...                              | ...                                | ...               | ...                               |

## Key Outputs and Interpretation

- **Median PFS:** The most common summary statistic, representing the time at which the cumulative PFS probability drops to 50% (0.5). It is found by identifying the first time point where  $S(t) \leq 0.5$  [2].
- **Hazard Ratio (HR):** While not specified in the **nazartinib** protocol, a standard efficacy measure is the Hazard Ratio, which quantifies the relative risk of progression or death between the treatment and control groups throughout the study period. An HR less than 1.0 favors the experimental treatment.
- **Statistical Significance:** The protocol planned to use the Kaplan-Meier method for analysis, and typically the log-rank test is used to compare PFS distributions between two groups to determine if observed differences are statistically significant ( $p < 0.05$ ) [1].

## Conclusion and Research Status

The referenced study protocol describes a robust methodological framework for evaluating the efficacy of **nazartinib** in EGFR-mutated NSCLC [1]. The planned use of RECIST 1.1 criteria, independent review, and Kaplan-Meier analysis for PFS aligns with best practices in oncology drug development [3] [2]. However, the available public document is a protocol from 2021; it does not contain the results of the trial [4] [1]. The efficacy and safety outcomes, including the critical progression-free survival data, are not yet published in the searched literature.

Researchers should seek subsequent primary publications from this clinical trial or clinicaltrials.gov for results. The methodologies outlined here for trial design and PFS analysis remain universally applicable for assessing third-generation EGFR-TKIs like **nazartinib**.

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